molecular formula C10H10ClNO4 B8558448 Ethyl 4-chlorobenzoyloxycarbamate

Ethyl 4-chlorobenzoyloxycarbamate

Cat. No.: B8558448
M. Wt: 243.64 g/mol
InChI Key: BCKFAGRVUUHYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chlorobenzoyloxycarbamate is an ethyl ester derivative featuring a carbamate functional group substituted with a 4-chlorobenzoyloxy moiety. Its molecular structure combines the lipophilic 4-chlorobenzoyl group with the carbamate’s polar characteristics, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound is commercially available as an imported specialty chemical (FishReag brand) and is likely utilized in prodrug formulations or pesticidal agents due to the stability imparted by the carbamate group and the chlorine substituent’s electron-withdrawing effects .

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

(ethoxycarbonylamino) 4-chlorobenzoate

InChI

InChI=1S/C10H10ClNO4/c1-2-15-10(14)12-16-9(13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,14)

InChI Key

BCKFAGRVUUHYCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-chlorobenzoyloxycarbamate with structurally related ethyl esters and heterocyclic derivatives listed in the Biopharmacule Speciality Chemicals catalog (). Key differences in functional groups, reactivity, and applications are highlighted.

Structural and Functional Group Analysis

Compound Name Key Functional Groups Molecular Features
This compound Carbamate, 4-chlorobenzoyloxy Polar carbamate enhances hydrolytic stability; chlorine improves lipophilicity.
Ethyl 4-chlorobenzoyl formate Formate ester, 4-chlorobenzoyl Reactive ester group prone to hydrolysis; used in esterification reactions .
Ethyl 4-chlorocinnamate Cinnamate, 4-chloro substituent Conjugated double bond increases UV stability; common in polymer additives .
Ethyl 4-chloropyrimidine-5-carboxylate Pyrimidine ring, carboxylate Heterocyclic structure enhances bioactivity; potential antiviral applications .

Physicochemical Properties (Inferred)

Property This compound Ethyl 4-chlorobenzoyl formate Ethyl 4-chlorocinnamate
Hydrolytic Stability High (carbamate group) Low (formate ester) Moderate (cinnamate)
Lipophilicity (LogP) ~2.5 (chlorine enhances) ~2.0 ~3.0 (conjugated system)
Bioactivity Agrochemically relevant Limited Polymer/fragrance use

Research Findings and Limitations

  • This compound: Limited peer-reviewed data are available, but carbamate analogs are documented for controlled-release applications in pesticides .
  • Pyrimidine/Cinnamate Derivatives : Ethyl 4-chloropyrimidine-5-carboxylate has shown inhibitory activity against RNA viruses in preclinical studies, while cinnamate derivatives are patented for UV stabilization .
  • Contradictions : Carbamates generally exhibit lower acute toxicity compared to formate esters but may pose chronic environmental risks due to persistence .

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